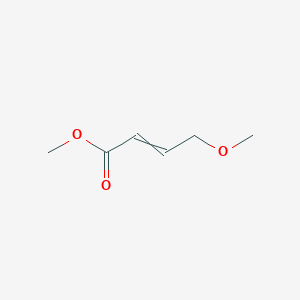

2-Butenoic acid, 4-methoxy-, methyl ester

Description

Contextualization within α,β-Unsaturated Esters in Organic Chemistry

To appreciate the significance of methyl 4-methoxycrotonate, it is essential to understand its classification as an α,β-unsaturated ester. This class of compounds features a carbon-carbon double bond (alkene) that is conjugated with a carbonyl group of an ester. fiveable.me This conjugation is not merely a structural feature; it profoundly influences the molecule's reactivity. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

This electronic arrangement allows α,β-unsaturated esters to participate in a variety of important chemical transformations. A key reaction is the Michael addition (or conjugate addition), where a nucleophile adds to the β-carbon of the conjugated system. libretexts.org This reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds. Furthermore, the double bond in these compounds can act as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings. acs.org The reactivity of α,β-unsaturated esters can be fine-tuned by the nature of the substituents on the double bond and the alcohol portion of the ester, making them highly versatile synthetic intermediates. nih.gov

Stereochemical Considerations: Focus on the (E)-Isomer of Methyl 4-Methoxybut-2-enoate

The carbon-carbon double bond in methyl 4-methoxybut-2-enoate can exist as one of two geometric isomers: (E) or (Z). The (E)-isomer, where the higher priority substituents on each carbon of the double bond are on opposite sides, is the more commonly studied and utilized form. cymitquimica.comnih.gov This preference is often due to its greater thermodynamic stability, which minimizes steric hindrance between the substituent groups.

Synthetic routes are often designed to selectively produce the (E)-isomer. For example, the Wadsworth-Emmons olefination is a well-known method that typically favors the formation of (E)-alkenes. acs.org The stereochemistry of the double bond is crucial as it dictates the three-dimensional arrangement of the resulting molecules in subsequent reactions. This control is paramount in fields like total synthesis and medicinal chemistry, where the specific stereoisomer of a complex molecule often determines its biological activity.

Research Landscape and Significance of the Compound

The significance of methyl 4-methoxybut-2-enoate in the research landscape lies in its role as a versatile four-carbon building block. Its bifunctional nature allows for sequential or tandem reactions, providing an efficient pathway to increase molecular complexity.

Several synthetic strategies utilize methyl 4-methoxycrotonate. For instance, it can be synthesized from methyl 4-bromocrotonate and methanol (B129727). google.comscbt.com One reported method involves reacting methyl 4-bromocrotonate with methanol in a sealed reactor, which simplifies post-processing and improves reaction yield. google.com Another approach starts from methyl crotonate, which is first reacted with N-bromosuccinimide (NBS) to form 4-methyl bromocrotonate, followed by a reaction with methanol and calcium carbonate. google.com

In terms of applications, methyl 4-methoxycrotonate is a key raw material in the synthesis of certain therapeutic agents. For example, it is identified as a main raw material for synthesizing NO-CAIs, a class of drugs for controlling intraocular pressure. google.com The compound's structure is incorporated into more complex molecular frameworks through reactions that take advantage of its α,β-unsaturated system. Its ability to act as a Michael acceptor or a dienophile makes it a valuable tool for chemists seeking to construct complex natural products and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 4-methoxybut-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3 |

InChI Key |

JMXSTMJTPSFRNI-UHFFFAOYSA-N |

Canonical SMILES |

COCC=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Butenoic Acid, 4-Methoxy-, Methyl Ester

The synthesis of this compound can be achieved through several established chemical routes. These pathways often involve classical reactions such as esterification of the parent carboxylic acid, as well as more complex strategies involving condensation reactions and nucleophilic substitutions to construct the core butenoic acid framework and introduce the required functional groups.

A primary and straightforward method for synthesizing methyl esters is the direct esterification of the corresponding carboxylic acid. The Fischer esterification is a classic example of this approach, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the target molecule, this would involve reacting 4-methoxy-2-butenoic acid with methanol (B129727) under acidic conditions, typically using catalysts like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, a large excess of the alcohol (methanol) is typically used. Another strategy to maximize the yield is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com

Modern variations of esterification that could be applied include methods using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing catalysts that function under milder conditions. google.comrug.nl For instance, p-dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type Brønsted acid catalyst for esterifications in water, avoiding the need for azeotropic water removal. organic-chemistry.org

Table 1: Overview of Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP (catalyst) | Proceeds under mild conditions; forms a urea (B33335) byproduct. |

| Surfactant-Catalyzed Esterification | Carboxylic Acid, Alcohol, DBSA | Can be performed in water; no dehydration agents needed. organic-chemistry.org |

Condensation reactions are fundamental in carbon-carbon bond formation and are widely used to construct the backbone of molecules like butenoic acid derivatives. A relevant example is the aldol (B89426) condensation between methyl ketones and glyoxylic acid to synthesize 4-oxo-2-butenoic acids, which are structurally related to the target compound. semanticscholar.orgrsc.orgrsc.orgnih.gov

In this reaction, a methyl ketone is treated with glyoxylic acid under acidic or basic conditions. researchgate.net The reaction proceeds by forming an enolate from the ketone, which then attacks the aldehyde of the glyoxylic acid. Subsequent dehydration leads to the α,β-unsaturated system characteristic of 2-butenoic acids. semanticscholar.org While this specific route yields a 4-oxo derivative, it establishes a viable pathway for constructing the C4 skeleton of butenoic acids that could potentially be adapted. For instance, a precursor with a different functional group at the 4-position could be envisioned using a similar condensation strategy.

Nucleophilic substitution reactions provide a powerful tool for introducing the methoxy (B1213986) group at the C4 position. A common strategy involves a precursor molecule containing a good leaving group, such as a halogen, at the C4 position. For example, a compound like methyl 4-bromo-2-butenoate could serve as an excellent electrophile. The reaction of this precursor with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), would proceed via an SN2 mechanism to displace the bromide and form the desired methyl 4-methoxy-2-butenoate.

This approach is demonstrated in the synthesis of related 4-substituted-3-alkoxy-2-butenoic acid esters, where ethyl (2E)-4-bromo-3-alkoxybut-2-enoates react with various phenols (acting as nucleophiles) in the presence of a base to form a new C-O bond at the 4-position. yu.edu.jo Similarly, the synthesis of methyl 4-methoxyacetoacetate involves the reaction of sodium methoxide with methyl 4-chloro-3-oxobutanoate, showcasing the formation of a C4-methoxy bond via nucleophilic substitution on a chlorinated precursor. chemicalbook.com

Another route could involve the hydrolysis of a suitable precursor. google.com In organic chemistry, acid-catalyzed hydrolysis is a nucleophilic substitution process where water acts as the nucleophile to cleave a bond. quora.com For instance, a precursor with a nitrile group could be hydrolyzed to a carboxylic acid, which is then esterified.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of butenoic acid derivatives. Specifically, the aldol condensation of methyl ketones with glyoxylic acid to produce 4-oxo-2-butenoic acids has been optimized using microwave heating. semanticscholar.orgnih.gov This method significantly reduces reaction times compared to conventional heating. rsc.org

Studies have shown that microwave irradiation can lead to higher conversion yields in esterification reactions as well. mdpi.com The advantage is partly attributed to the efficient removal of water, which suppresses the reverse hydrolysis reaction. mdpi.com Microwave heating has also been effectively used for the rapid conversion of esters into other derivatives, such as hydroxamic acids, demonstrating its versatility in modifying ester-containing structures without compromising stereochemical integrity. organic-chemistry.org

Table 2: Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids

| Substrate Type | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Aromatic Methyl Ketones | Tosic acid (TsOH) | Good to Excellent (45-94%) | semanticscholar.org |

| Aliphatic Methyl Ketones | Pyrrolidine and Acetic Acid | Moderate (e.g., 52%) | nih.gov |

Derivatization Strategies for this compound

The structure of this compound contains two key reactive sites: the carbon-carbon double bond and the methyl ester group. These functional groups allow for a variety of chemical transformations to create new derivatives.

The functional groups within butenoic acid esters and their precursors are amenable to various oxidation and reduction reactions.

Oxidation: While the target molecule itself is relatively stable to oxidation, related precursor molecules can be selectively oxidized. For instance, if synthesizing the corresponding carboxylic acid from an aldehyde precursor like 4-methoxy-2-butenal, a mild oxidizing agent is required to avoid reacting with the C=C double bond. Tollen's reagent (ammoniacal silver nitrate) is well-suited for this transformation, as it selectively oxidizes aldehydes to carboxylate anions without affecting alkene functionalities. ncert.nic.indoubtnut.com

Reduction: The ester and alkene groups are both susceptible to reduction under different conditions.

Reduction of the Ester: The methyl ester group can be reduced to a primary alcohol (4-methoxy-2-buten-1-ol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a standard transformation for esters. ncert.nic.in

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) would convert methyl 4-methoxy-2-butenoate into methyl 4-methoxybutanoate. This reaction typically does not affect the ester group.

Complete Reduction: Using a combination of strong reducing agents or harsh conditions could potentially reduce both the ester and the double bond.

These interconversions allow for the synthesis of a family of related compounds, such as saturated esters, unsaturated alcohols, and saturated alcohols, starting from the core 2-butenoic acid ester structure.

Nucleophilic Substitution Reactions Involving the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic substitution reactions, a common transformation for esters. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy group.

Key transformations include:

Amidation: The conversion of the ester to an amide is a synthetically important reaction. A facile method for this transformation involves the direct amidation of esters with reagents like sodium amidoboranes (NaNHRBH₃) at room temperature, which proceeds rapidly and chemoselectively without the need for catalysts. researchgate.net This process is applicable to a wide range of esters, tolerating various functional groups. researchgate.net The mechanism involves nucleophilic addition followed by a proton transfer-induced elimination. researchgate.net

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

These nucleophilic substitution reactions at the ester moiety are fundamental to modifying the compound's structure and properties. The general mechanism for these transformations is typically an addition-elimination pathway. osti.gov

Utility as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of more complex molecular architectures. sigmaaldrich.com this compound, with its multiple reactive sites—the ester, the double bond, and the methoxy group—is a versatile building block in organic synthesis.

Its utility is analogous to other substituted esters used in the synthesis of complex targets. For example, compounds like methyl 4-bromo-2-methoxybenzoate are cornerstone molecules in advanced organic synthesis, providing a platform to create a wide array of compounds for pharmaceutical and agrochemical applications. nbinno.com Similarly, functionalized butenoates like methyl 3-bromomethyl-3-butenoate serve as key intermediates in the stereoselective preparation of natural products. researchgate.net The combination of an α,β-unsaturated ester system and an ether linkage allows for a variety of subsequent chemical modifications, making it a valuable synthon for constructing larger, more intricate molecules.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines)

The carbon skeleton of this compound is a suitable precursor for the synthesis of various heterocyclic compounds. The reaction of α,β-unsaturated carbonyl compounds with dinucleophiles is a classic strategy for forming five- and six-membered rings.

Pyrazoles: Substituted 3-alkoxy-2-butenoic acid esters can be treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield pyrazol-3-one derivatives. yu.edu.jo The reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration. The synthesis of 4,5-dihydro-1H-pyrazoles has been achieved through the cyclocondensation of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters with salicylic (B10762653) hydrazide. researchgate.net The presence of strong electron-withdrawing groups can stabilize the dihydro-pyrazole intermediate and prevent subsequent aromatization. researchgate.net

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved by reacting appropriate precursors with amidinium, guanidinium, or isothiuronium (B1672626) salts. nih.gov While the direct conversion of this compound to pyrimidines is specific, related α,β-unsaturated systems are commonly employed in such syntheses. These transformations highlight the value of butenoate derivatives in creating diverse heterocyclic scaffolds, which are prominent in many biologically active molecules. nih.gov

| Reactant | Reagent | Heterocyclic Product | Reference |

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoates | Hydrazine Hydrate | Pyrazol-3-one derivatives | yu.edu.jo |

| 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters | Salicylic Hydrazide | 4,5-dihydro-1H-pyrazoles | researchgate.net |

| α-oxoketene dithioacetal (related structure) | Amidinium/Guanidinium salts | Pyrimidine derivatives | nih.gov |

Preparation of Modified Esters and Amides from Related Compounds

The structural framework of 2-butenoic acid allows for the synthesis of a variety of modified esters and amides. Starting from the parent 2-butenoic acid, dianions can be generated and subsequently reacted to form amides. acs.org

Modern synthetic methods offer efficient pathways for these transformations. For instance, the direct amidation of esters using alkali metal amidoboranes provides a rapid and high-yield route to primary and secondary amides under mild, room-temperature conditions. researchgate.net This method shows broad applicability for various ester types, including those with sensitive functional groups. researchgate.net The conversion of esters to amides can also be achieved through more traditional methods, sometimes requiring heating with reagents like ammonium (B1175870) formate. google.com These synthetic strategies enable the creation of libraries of related ester and amide compounds for further study and application.

| Transformation | Reagent/Method | Product Type | Reference |

| Ester to Amide | Sodium Amidoboranes (NaNH₂BH₃) | Primary/Secondary Amide | researchgate.net |

| Carboxylic Acid to Amide | Reaction of Dianion | Amide | acs.org |

| Ester to Amide | Ammonium Formate | Amide | google.com |

Synthesis of Phosphorylated Butenoic Acid Esters

The introduction of a phosphorus-containing group, such as a phosphonate (B1237965), into the butenoic acid ester structure can lead to compounds with interesting biological properties. Phosphonodepsipeptides, for example, are peptide analogues where an amide bond is replaced by a more stable phosphonate ester linkage. beilstein-journals.org

Several general methods for the synthesis of phosphonates can be adapted for this purpose:

Michaelis-Arbuzov Reaction: This reaction involves the treatment of an appropriate alkyl halide with a trialkyl phosphite (B83602) to form a phosphonate. researchgate.netnih.gov For a butenoic acid derivative, this could involve a precursor with a leaving group at a suitable position.

Condensation Reactions: Phosphonic monoesters can be coupled with hydroxy esters using activating agents to form the phosphonate diester linkage. beilstein-journals.org

Phosphonylation with Phosphonochloridates: This is a widely used method for forming phosphonamidate and phosphonate bonds. nih.gov It involves reacting an alcohol (or amine) with an aminoalkylphosphonochloridate. beilstein-journals.orgnih.gov The phosphonochloridates themselves are typically generated by chlorinating phosphonic monoesters with reagents like thionyl chloride or oxalyl chloride. nih.gov

These methods provide a versatile toolkit for creating phosphorylated derivatives of 2-butenoic acid, methyl ester, enabling the exploration of new chemical and biological functions.

Mechanistic Studies of Chemical Reactivity

Exploration of Michael Addition and Cycloaddition Reactions

The reactivity of this compound is dominated by the presence of the α,β-unsaturated ester moiety. This system is a classic Michael acceptor, making it susceptible to conjugate addition reactions. wikipedia.orgorganic-chemistry.org

Michael Addition: In a Michael or conjugate addition, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is effective for a wide range of soft nucleophiles, including enolates, amines, and thiolates. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves three key steps: deprotonation of the Michael donor to form a nucleophile, conjugate addition to the β-carbon, and subsequent protonation of the resulting enolate intermediate. masterorganicchemistry.com The electrophilicity of the β-carbon is due to resonance with the electron-withdrawing ester group.

Cycloaddition Reactions: The double bond in the butenoate system can also participate in cycloaddition reactions, such as the Diels-Alder [[4+2] cycloaddition], where it can act as a dienophile. researchgate.net The reactivity in these reactions is influenced by the electronic nature of the substituents on the double bond. In some cases, Michael addition and cycloaddition can be competing reaction pathways. researchgate.net

The exploration of these reactions is crucial for understanding the fundamental reactivity of the molecule and for designing synthetic routes that leverage its electrophilic nature.

Investigation of Esterification and Transesterification Mechanisms

The formation of "this compound" via esterification and its conversion through transesterification are fundamental transformations in organic synthesis. While specific kinetic studies on this particular compound are not extensively documented in publicly available literature, the mechanisms can be understood through the well-established principles of these reaction types.

Esterification

The esterification process to synthesize "this compound" would typically involve the reaction of 4-methoxy-2-butenoic acid with methanol in the presence of an acid catalyst. The most common mechanism for this reaction is the Fischer-Speier esterification, which proceeds through a series of equilibrium steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. All steps in this mechanism are reversible.

Transesterification

Transesterification is the process of converting one ester to another by reacting it with an alcohol. For "this compound," this would involve reacting it with a different alcohol (R'OH) in the presence of an acid or base catalyst to form a new ester ("2-Butenoic acid, 4-methoxy-, R' ester") and methanol.

Under acidic conditions, the mechanism is similar to esterification. The carbonyl oxygen of the ester is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group to yield the new ester.

Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a base to form a more potent nucleophile, an alkoxide. This alkoxide then attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the elimination of a methoxide ion as the leaving group, yielding the new ester.

The following table illustrates hypothetical kinetic data for the acid-catalyzed transesterification of "this compound" with ethanol, showcasing the effect of temperature on the reaction rate.

| Temperature (K) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Equilibrium Conversion (%) |

|---|---|---|---|

| 323 | 1.5 x 10⁻⁵ | 2.1 x 10⁻⁴ | 65 |

| 333 | 3.2 x 10⁻⁵ | 4.5 x 10⁻⁴ | 68 |

| 343 | 6.5 x 10⁻⁵ | 9.1 x 10⁻⁴ | 71 |

This table presents illustrative data to demonstrate the expected kinetic trends in a transesterification reaction.

Stereoelectronic Effects Influencing Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity, play a crucial role in the chemical behavior of "this compound".

The presence of the α,β-unsaturated system in the butenoate backbone significantly influences the reactivity of the molecule. The conjugation between the carbon-carbon double bond and the carbonyl group leads to a delocalization of π-electrons across this system. This delocalization results in a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack in Michael addition reactions.

Furthermore, the geometry of the double bond (E or Z configuration) will have a profound impact on the stereochemical outcome of reactions. The (E)-isomer, which is generally more stable due to reduced steric hindrance, will present a different steric environment for approaching reagents compared to the (Z)-isomer. This can lead to different diastereoselectivities in addition reactions to the double bond.

The interplay of these electronic and steric factors dictates the regioselectivity and stereoselectivity of various transformations involving "this compound". For example, in nucleophilic additions, the stereoelectronic environment will guide the incoming nucleophile to a specific face of the molecule, potentially leading to the formation of a specific stereoisomer.

The following table summarizes the key stereoelectronic effects and their potential influence on the reactivity of the compound.

| Stereoelectronic Effect | Structural Feature | Influence on Reactivity |

|---|---|---|

| Conjugation | α,β-Unsaturated Carbonyl | Delocalization of π-electrons, activation of the β-carbon for nucleophilic attack. |

| Inductive Effect | Methoxy Group (-OCH₃) | Electron-withdrawing effect influencing the acidity of neighboring protons. |

| Steric Hindrance | (E)- vs. (Z)-Isomer | Dictates the facial selectivity of approaching reagents, influencing stereochemical outcomes. |

| Hyperconjugation | Methoxy Group Lone Pairs | Potential interaction with σ* orbitals, modulating electron density and stability. |

This table provides a qualitative summary of expected stereoelectronic influences on the molecule's reactivity.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl (2E)-4-methoxybut-2-enoate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of methyl (2E)-4-methoxybut-2-enoate would exhibit distinct signals corresponding to the four unique proton environments in the molecule. The trans-configuration of the double bond is a key feature that influences the coupling constants of the vinylic protons. ontosight.ai

The anticipated chemical shifts (δ) and multiplicities for the protons are detailed below:

A singlet for the three protons of the ester methyl group (-COOCH₃).

A singlet for the three protons of the ether methyl group (-OCH₃).

A doublet for the two protons of the methylene (B1212753) group adjacent to the ether oxygen (-CH₂-O).

Two distinct signals for the vinylic protons on the carbon-carbon double bond (-CH=CH-), appearing as multiplets (e.g., a doublet of triplets) due to coupling with each other and the adjacent methylene group. The large coupling constant (typically >15 Hz) between these two protons would confirm the (E)- or trans-stereochemistry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -COOCH₃ | ~3.7 | Singlet | 3H | N/A |

| -OCH₃ | ~3.3 | Singlet | 3H | N/A |

| -CH₂-O- | ~4.1 | Doublet | 2H | ~4 Hz |

| =CH-COOCH₃ | ~6.1 | Multiplet (e.g., Doublet of Triplets) | 1H | J ≈ 15.6 Hz (trans), J ≈ 1.5 Hz |

| -CH=CH-CH₂- | ~7.0 | Multiplet (e.g., Doublet of Triplets) | 1H | J ≈ 15.6 Hz (trans), J ≈ 4 Hz |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for methyl (2E)-4-methoxybut-2-enoate would show six distinct signals, corresponding to each of the six carbon atoms in its unique chemical environment.

The expected chemical shifts for each carbon atom are as follows:

The carbonyl carbon (C=O) of the ester group would appear furthest downfield.

The two sp² hybridized carbons of the alkene would be in the intermediate region.

The sp³ hybridized carbons of the methyl ester, methyl ether, and methylene groups would appear at the most upfield positions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOCH₃ (Carbonyl) | ~166 |

| -CH=CH-CH₂- | ~145 |

| =CH-COOCH₃ | ~121 |

| -CH₂-O- | ~71 |

| -OCH₃ | ~58 |

| -COOCH₃ | ~51 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like methyl (2E)-4-methoxybut-2-enoate. The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, and can be used to assess purity. The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of the compound is expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (130.14 g/mol ). Key fragmentation patterns would likely involve the loss of methoxy (B1213986) (-OCH₃) and carbomethoxy (-COOCH₃) radicals, as well as cleavage at the ether linkage, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending) at specific frequencies. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of methyl (2E)-4-methoxybut-2-enoate would display characteristic absorption bands that confirm its key structural features:

A strong, sharp absorption band for the C=O (carbonyl) stretch of the α,β-unsaturated ester.

A band for the C=C (alkene) stretch. The trans-nature of the double bond is typically confirmed by an out-of-plane C-H bending vibration in the fingerprint region.

Bands corresponding to the C-O stretching vibrations of the ester and ether linkages.

Absorption bands for the C-H stretching and bending of the sp² (vinylic) and sp³ (alkyl) C-H bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2950-2850 | Medium |

| C=O stretch (α,β-unsaturated ester) | 1730-1715 | Strong |

| C=C stretch (alkene) | 1650-1600 | Medium |

| C-O stretch (ester and ether) | 1250-1100 | Strong |

| =C-H bend (trans alkene) | 980-960 | Strong |

Chromatographic Techniques for Separation and Isolation in Research

Chromatographic techniques are fundamental for the separation and purification of target compounds from reaction mixtures or natural extracts. Given the moderate polarity of methyl (2E)-4-methoxybut-2-enoate, several chromatographic methods are suitable for its isolation.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a highly effective technique. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would elute at a characteristic retention time, allowing for its separation from more polar impurities (which elute earlier) and less polar byproducts (which elute later). This method is scalable and can be adapted for both analytical quantification and preparative isolation to obtain high-purity samples for further research.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Molecular Geometries of Related Esters

Computational studies on esters related to 2-Butenoic acid, 4-methoxy-, methyl ester, such as coumarin (B35378) esters, reveal insights into their molecular geometries and conformational preferences. mdpi.com The conformational landscape of these molecules is often determined by the rotational barriers around single bonds, leading to various possible conformers. For instance, in vanillins, which share methoxy (B1213986) and ester-like functional groups, conformational variability is influenced by the orientation of these groups relative to a benzene (B151609) ring. researchgate.net

In the case of α,β-unsaturated esters, the planarity of the conjugated system is a key feature. However, the flexibility of the methoxy and methyl ester groups in "this compound" allows for different spatial arrangements. Theoretical calculations, such as those performed on coumarin derivatives, can elucidate the most stable conformers by comparing their relative energies. researchgate.net The (E) stereoisomer of a related compound, (E)-3-methoxy-2-butenoic acid methyl ester, is noted to be the more thermodynamically stable conformation compared to its (Z) isomer, a principle that likely extends to the target molecule. The presence of three rotatable bonds in such structures provides conformational flexibility while maintaining a rigid double bond configuration.

Below is an interactive data table illustrating typical geometric parameters that would be determined through computational analysis for different conformers of related esters.

| Parameter | Conformer A | Conformer B | Conformer C |

| Dihedral Angle (C1-C2-C3-O4) | 180° | 0° | 60° |

| Bond Length (C=C) (Å) | 1.34 | 1.34 | 1.34 |

| Bond Length (C=O) (Å) | 1.21 | 1.21 | 1.21 |

| Bond Angle (C-O-C) (°) | 115 | 116 | 115 |

| Relative Energy (kcal/mol) | 0.0 | 2.5 | 5.1 |

Note: The data in this table is illustrative and based on typical values for related ester compounds.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of esters. mdpi.comresearchgate.net For "this compound," such calculations would provide information on molecular orbital energies, charge distribution, and dipole moments. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they relate to the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

The following table presents hypothetical electronic property data for "this compound" based on typical results from quantum chemical calculations on similar molecules.

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.8 |

| Total Energy (Hartree) | -420.123 |

Note: This data is hypothetical and serves to illustrate the outputs of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Transitions

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the observation of transitions between different conformational states. For a molecule with several rotatable bonds like "this compound," MD simulations could reveal the preferred conformations in a given solvent and the energy barriers for conversion between them. These simulations provide insights into the flexibility of the molecule and how it might interact with other molecules, which is crucial for understanding its chemical and biological activity.

Theoretical Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of "this compound" can be predicted using theoretical methods. The presence of the α,β-unsaturated ester functionality suggests that it can undergo reactions such as nucleophilic addition to the double bond. rsc.org Theoretical studies on similar α,β-unsaturated carbonyl compounds have employed DFT to investigate reaction mechanisms and determine the favorability of different reaction pathways. rsc.org

The stability of unsaturated methyl esters can also be a subject of theoretical investigation. For instance, studies on the autoxidation of unsaturated methyl esters have shown that their stability can be influenced by their environment. nih.govresearchgate.net Computational models can be used to predict the susceptibility of "this compound" to oxidation and other degradation pathways. Furthermore, the introduction of different functional groups can impact the stability of the molecule; for example, the incorporation of an azo group in coumarin esters was found to increase their stability. researchgate.net

A machine-learning approach, based on quantum chemical calculations, has also been proposed for predicting the general reactivity and chemical compatibility of organic materials. nih.gov Such a model could potentially be applied to predict the reactivity of "this compound" with other chemical species. nih.gov

Intermolecular Interactions: Hydrogen Bonding Studies via Computational and Spectroscopic Approaches

The methoxy and ester groups in "this compound" can participate in intermolecular interactions, particularly hydrogen bonding. The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. Computational and spectroscopic methods are often combined to study these interactions. nih.govacs.orgacs.orgjchemrev.com

Computational studies can model the geometry and energetics of hydrogen-bonded complexes. jchemrev.com For example, calculations can determine the preferred sites for hydrogen bonding and the strength of these interactions. Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide experimental evidence of hydrogen bonding. nih.govacs.orgacs.org The formation of a hydrogen bond to the carbonyl oxygen of an ester typically results in a red shift (a decrease in frequency) of the carbonyl stretching vibration in the IR spectrum. acs.org

While "this compound" does not have a hydrogen bond donor, it can interact with donor molecules like water or alcohols. Computational studies on complexes of organic molecules with water clusters have provided detailed insights into the nature of these hydrogen bonding interactions. chemrxiv.org The study of such interactions is crucial for understanding the behavior of the compound in solution and its potential biological activity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activities of Analogs

The biological activity of 2-butenoic acid esters is significantly influenced by the nature and position of substituents on the butenoic acid core. Structure-activity relationship (SAR) studies on analogous compounds, such as 2,4-dioxo-4-phenylbutanoic acid analogs, have indicated that specific substitutions are crucial for their efficacy as enzyme inhibitors. For instance, the presence of methoxy (B1213986) groups has been found to be efficient in inhibiting the activity of the 1HZP enzyme. researchgate.net

The core scaffold of α,β-unsaturated carboxylic acids and their esters is a versatile template for constructing complex molecules. researchgate.net Modifications to this scaffold, including the introduction of different alkoxy groups at the C-3 position and various substituents at the C-4 position, allow for a systematic exploration of how these changes affect biological endpoints. yu.edu.jo The stereochemistry of the double bond, whether (E) or (Z), can also play a critical role in how the molecule interacts with its biological target.

Key structural features that are often varied in SAR studies of butenoic acid analogs include:

The Ester Group: Altering the methyl ester to other esters (e.g., ethyl, propyl) can influence solubility, cell permeability, and metabolic stability.

The Methoxy Group: The position and presence of the methoxy group are critical. Shifting it to the C-2 or C-3 position or replacing it with other alkoxy groups can modulate activity.

Substitution at C-4: Introducing various aromatic or heterocyclic rings at the C-4 position via an ether linkage has been a successful strategy for creating new derivatives with potentially enhanced pharmacological profiles. yu.edu.jo

The Double Bond: The α,β-unsaturated system is a key feature, acting as a potential Michael acceptor and providing conformational rigidity. Its reduction or modification can drastically alter biological activity.

Rational Design and Synthesis of Derivatives Based on SAR Principles

Building on SAR insights, the rational design of new derivatives aims to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves using a known active compound as a template for designing new molecules with targeted modifications. unar.ac.idnih.gov For example, the synthesis of new 4-substituted-3-alkoxy-2-butenoic acid esters has been reported as a means to generate novel compounds with potential pharmacological interest. yu.edu.jo

The synthetic process often begins with a readily available starting material, such as ethyl (2E)-3-methoxybut-2-enoate. yu.edu.jo A key step involves introducing a leaving group, like bromine, at the C-4 position to create a reactive intermediate. This intermediate, ethyl (2E)-4-bromo-3-alkoxybut-2-enoate, can then be reacted with various nucleophiles, such as phenols or naphthols, to yield a library of C-4 substituted analogs. yu.edu.jo This approach allows for the systematic introduction of diverse functionalities to probe their effect on biological activity.

An alternative approach involves the aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid, which can be facilitated by microwave conditions to produce 4-oxo-2-butenoic acid derivatives. researchgate.net These derivatives serve as versatile intermediates for further chemical transformations. researchgate.net The design process may also involve substituting groups like hydroxyl (-OH), methoxy (-OCH3), or halogens (-F, -Cl) at various positions on an aromatic template to improve activity and binding affinity. unar.ac.id

In Silico Approaches for SAR Prediction and Validation

In silico methods are indispensable tools in modern drug design for predicting the properties of novel compounds before their synthesis, thereby saving time and resources. unar.ac.id These computational approaches can forecast a range of characteristics, including physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity, and potential biological activities. bas.bgdergipark.org.tr

The following table illustrates the types of data generated from in silico predictions for a hypothetical series of 2-butenoic acid analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Intestinal Absorption (%) | Drug-Likeness Score |

| Analog A | 144.17 | 0.8 | 0 | 3 | 95.2 | 0.75 |

| Analog B | 220.25 | 2.1 | 1 | 4 | 91.5 | 0.68 |

| Analog C | 254.28 | 3.5 | 0 | 5 | 88.1 | 0.55 |

| Analog D | 288.30 | 4.2 | 1 | 5 | 82.4 | 0.41 |

This table contains hypothetical data for illustrative purposes.

These predictions are based on the structural similarity of the query molecules to compounds with known experimental data. biotechnologia-journal.org While in silico analysis provides promising initial results, further experimental investigation is always necessary for validation. bas.bg

Molecular Docking and Ligand-Receptor Interaction Studies for Enzyme Inhibition

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein, typically an enzyme or receptor. unar.ac.id This method is crucial for understanding the molecular basis of a compound's biological activity and for predicting its binding affinity. semanticscholar.org

The docking process involves generating a three-dimensional model of the target protein and then computationally placing the ligand into the active site. dergipark.org.trsemanticscholar.org The software calculates a docking score or binding energy, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable and potent inhibitor. unar.ac.idsemanticscholar.org

Studies on analogous compounds have shown the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the ligand-receptor complex. researchgate.netdergipark.org.tr For example, in the docking of inhibitors against the 1HZP enzyme, substitutions like methoxy groups were found to be efficient, suggesting they form favorable interactions within the enzyme's active site. researchgate.net Similarly, virtual screening of ester/amide derivatives against the urease enzyme revealed binding energies ranging from -7.8 to -7.9 Kcal/mol for the most potent compounds. semanticscholar.org The analysis of these docked poses can reveal key amino acid residues that the ligand interacts with, providing valuable information for the rational design of more effective inhibitors. dergipark.org.trsemanticscholar.org

The table below presents hypothetical molecular docking results for analogs of 2-Butenoic acid, 4-methoxy-, methyl ester against a target enzyme.

| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |

| Analog A | -6.5 | 2 | SER122, GLY123 |

| Analog B | -7.8 | 3 | SER122, HIS246, ALA301 |

| Analog C | -7.2 | 2 | HIS246, MET300 |

| Analog D | -8.1 | 4 | SER122, GLY123, HIS246, ALA301 |

This table contains hypothetical data for illustrative purposes.

By analyzing these interactions, chemists can design new derivatives with modified functional groups that are predicted to form stronger or more numerous bonds with the target, thereby improving inhibitory activity. unar.ac.id

Biological Activities and Biochemical Mechanisms

Antimicrobial Properties and Associated Mechanisms

The antimicrobial capacity of 2-butenoic acid derivatives and their analogs has been a subject of significant research, demonstrating notable effects against various bacterial and fungal strains.

Analogs of 2-Butenoic acid, 4-methoxy-, methyl ester, such as 2-Methoxycinnamaldehyde (MCA), have shown promising antibacterial activity. Studies on methicillin-resistant Staphylococcus epidermidis (MRSE) indicate that MCA can inhibit bacterial proliferation in a dose-dependent manner. The minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of MCA against MRSE have been determined to be 220 and 880 μg/mL, respectively. researchgate.net The proposed mechanism involves disruption of the bacterial cell wall's integrity and permeability, leading to the leakage of intracellular contents like DNA and RNA, and ultimately inhibiting cell proliferation. researchgate.net Electron microscopy has revealed severe surface collapse and morphological destruction of bacterial cells following treatment with MCA. researchgate.net

Furthermore, broader studies on fatty acid methyl esters isolated from marine organisms have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Activity of 2-Methoxycinnamaldehyde (MCA) against MRSE

| Parameter | Value (μg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 220 |

This table is based on data for an analog compound, 2-Methoxycinnamaldehyde.

Related structures, including various alkenoic and bromo-alkanoic acids, exhibit significant antifungal properties. The fungitoxicity of these compounds is influenced by factors such as chain length and the pH of the medium. nih.gov For instance, 4-phenyl-3-butenoic acid, isolated from Streptomyces koyangensis, has demonstrated strong inhibitory effects against plant-pathogenic fungi like Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum. nih.gov At a concentration of 10 μg/mL, it effectively suppressed the development of M. grisea on rice leaves. nih.gov

Esters of alkenoic acids have also been identified as potent mold inhibitors. researchgate.net In studies evaluating 2-acyl-1,4-benzohydroquinone derivatives, which share structural similarities, significant antifungal activity was observed against various Candida species and filamentous fungi. semanticscholar.org The activity of these derivatives was generally more potent than their 2-acylnaphthohydroquinone counterparts. semanticscholar.org

Table 2: Antifungal Activity of 4-phenyl-3-butenoic acid

| Fungal Species | Activity Noted |

|---|---|

| Colletotrichum orbiculare | High Sensitivity |

| Magnaporthe grisea | High Sensitivity |

This table highlights the activity of a related butenoic acid structure.

The antimicrobial action of unsaturated acids and their derivatives is often attributed to their ability to interfere with cellular membranes and inhibit crucial enzymes. nih.gov Unsaturated fatty acids can alter the structure and fluidity of the lipid bilayer in cell membranes, which can disrupt essential cellular processes. For analogs like 2-Methoxycinnamaldehyde, a key mechanism of antibacterial action is the compromising of cell wall integrity, leading to the leakage of vital cytoplasmic components. researchgate.net In addition to membrane disruption, enzyme inhibition is another critical mechanism. These compounds can interact with enzymes, altering their conformation and inhibiting their catalytic activity, which is essential for microbial survival. nih.gov

Anti-inflammatory Effects and Underlying Biochemical Pathways

Methoxyphenolic compounds, which are structurally related to this compound, have demonstrated notable anti-inflammatory effects. These compounds can inhibit the production of multiple inflammatory mediators in human airway cells stimulated by tumor necrosis factor-alpha (TNF-α). The inhibited mediators include a range of cytokines and chemokines such as CCL2, CCL5, IL-6, and IL-8.

The underlying biochemical pathways for these anti-inflammatory actions are multifaceted. One proposed mechanism involves the post-transcriptional regulation of inflammatory gene expression by inhibiting the binding of the RNA-binding protein HuR to mRNA. Other studies on related compounds have shown that the anti-inflammatory activity is linked to the inhibition of key signaling molecules and enzymes in the inflammatory cascade, such as TNF-α, cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-kB). For example, 4-methylcyclopentadecanone, another related structure, exerts its anti-inflammatory effect by reducing the levels of IL-1β, TNF-α, and prostaglandin (B15479496) E2 (PGE2) in inflamed tissues.

Table 3: IC50 Values of Anti-inflammatory Methoxyphenolic Compounds

| Compound | IC50 (μM) |

|---|---|

| Diapocynin | 20.3 |

| Resveratrol | 42.7 |

| 2-methoxyhydroquinone | 64.3 |

| Apocynin | 146.6 |

This table presents data for structurally related methoxyphenolic compounds, indicating their potency in inhibiting inflammatory responses.

Enzyme Inhibition Studies: Aldose Reductase and Urease Inhibition in Analogous Compounds

Analogs of this compound have been investigated for their ability to inhibit specific enzymes implicated in disease pathways.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is associated with diabetic complications. The inhibition of this enzyme is a therapeutic strategy to manage these conditions. Ethyl esters of related compounds, such as p-coumaric acid ethyl ester, have been shown to be potent inhibitors of aldose reductase. This particular compound exhibited strong inhibition with a half-maximal inhibitory concentration (IC50) of 1.92 μM and was found to act via a noncompetitive mechanism. The binding of the inhibitor to the enzyme is stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues like Thr113, Trp111, and Leu300 in the enzyme's active site.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. Simple α,β-unsaturated ketones, which are structurally analogous to 2-butenoic acid, have shown potent inhibitory activity against jack bean urease. Compounds like 2-cyclohexen-1-one (B156087) and 2-cyclopenten-1-one (B42074) were effective inhibitors. The proposed mechanism for this inhibition is a Michael-like addition reaction where a sulfhydryl (SH) group from an enzyme's cysteine residue attacks the double bond of the α,β-unsaturated carbonyl group, thereby deactivating the enzyme.

Table 4: Enzyme Inhibitory Activity of Analogous Compounds

| Enzyme | Inhibitor (Analog) | IC50 Value | Mechanism |

|---|---|---|---|

| Aldose Reductase | p-coumaric acid ethyl ester | 1.92 μM | Noncompetitive |

Modulation of Plant Growth and Development by Related Derivatives

Derivatives related to the subject compound, such as 3-butenoic acid, have been shown to influence plant growth and development. Research has demonstrated that butenoic acid can affect root growth by impacting the auxin signaling cascade. Auxins are a class of phytohormones that are critical for regulating numerous aspects of plant development, including cell division and expansion. Butenoic acid treatment has been observed to cause a rapid reduction in auxin signaling within the root meristem, suggesting it may interfere with auxin transport or perception. This interaction highlights a potential role for butenoic acid derivatives in modulating plant architecture by altering hormonal balance. The interaction between different hormonal pathways, such as those involving jasmonic acid and auxin, is crucial for coordinating various developmental processes in plants.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The potential for a molecule to act as an antioxidant is closely linked to its chemical structure. Fatty acid methyl esters (FAMEs), particularly those with unsaturation, have been investigated for their antioxidant and radical-scavenging properties. scielo.brnih.gov The structure of this compound suggests it may participate in reactions that neutralize free radicals, which are implicated in oxidative stress.

The antioxidant activity of FAMEs has been demonstrated in various studies. For instance, FAMEs derived from soybean, corn, and sunflower oils have shown the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common method for assessing antioxidant potential. scielo.br

Potential Scavenging Mechanisms: The mechanisms by which this compound might scavenge free radicals are likely multifaceted.

Hydrogen Atom Transfer (HAT): The presence of allylic hydrogens could potentially allow for radical quenching via the HAT mechanism. This process involves the donation of a hydrogen atom to a free radical, thereby neutralizing it.

Radical Adduct Formation: The conjugated double bond in the butenoic acid structure could react with free radicals to form a more stable radical adduct.

Influence of the Methoxy (B1213986) Group: The methoxy (-OCH3) group can also play a significant role in the antioxidant activity of a compound. nih.gov Theoretical studies on other methoxy-containing molecules suggest that this group can contribute to radical scavenging, sometimes through complex mechanisms including demethylation followed by hydrogen atom transfer from the resulting hydroxyl group. mdpi.com The presence of an adjacent methoxy group next to a hydroxyl group has been shown to contribute to better antioxidant properties in some compounds. nih.gov

The following table illustrates the antioxidant activity of FAMEs from various natural oils, providing context for the potential efficacy of this class of compounds.

Table 1: DPPH Radical Scavenging Activity of FAMEs from Vegetable Oils

| Source of FAMEs | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) |

|---|---|---|---|

| Soybean Oil | 1.86 | Ascorbic Acid (AA) | 1.62 |

| Corn Oil | 9.42 | Butylated Hydroxytoluene (BHT) | 16.36 |

| Sunflower Oil | 3.33 |

Role as Metabolites or Signaling Molecules in Biological Systems

The role of this compound as a metabolite or signaling molecule has not been specifically defined in scientific literature. However, the occurrence of structurally similar compounds in various organisms suggests that it could potentially be a component of metabolic pathways.

Simple methyl esters are common in nature, often contributing to the flavor and aroma of fruits and plants. wikipedia.org For example, methyl butyrate (B1204436) is found in apples and pineapple oil, while methyl 2-methylbutyrate (B1264701) is present in hops (Humulus lupulus). wikipedia.orgnih.gov The presence of these related esters in the biosphere establishes a precedent for the natural occurrence of this class of compounds.

More complex molecules with a similar carbon backbone have also been identified as significant metabolites:

Methyl 4-methoxybutanoate: This is the saturated analogue of the target compound, lacking the C2-C3 double bond. It has been identified as a natural product in the orchid Peristeria elata. nih.gov

L-2-amino-4-methoxy-trans-3-butenoic acid (AMB): This related compound, which features an amino group instead of a methyl ester, is a well-characterized secondary metabolite produced by the bacterium Pseudomonas aeruginosa. frontiersin.orgasm.org AMB functions as a potent toxin and antimetabolite that is toxic to both prokaryotic and eukaryotic organisms. frontiersin.orgnih.gov Its biosynthesis is controlled by a specific five-gene cluster (ambABCDE). asm.org

The existence of these related natural products indicates that the 4-methoxy-butenoic acid scaffold is utilized in biological systems. While the specific function of this compound remains to be discovered, its structural similarity to known metabolites suggests it could be an intermediate in a biosynthetic pathway or a metabolic end product in certain unstudied organisms.

Table 2: Natural Occurrence and Role of Compounds Structurally Related to this compound

| Compound Name | Structural Relation | Natural Source | Known Biological Role/Context |

|---|---|---|---|

| Methyl 4-methoxybutanoate | Saturated analogue | Peristeria elata (Orchid) | Natural product. nih.gov |

| L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) | Amine analogue | Pseudomonas aeruginosa (Bacterium) | Toxin, antimetabolite. frontiersin.orgasm.org |

| Methyl butyrate | Analogue lacking methoxy group and double bond | Apples, Pineapples | Flavor and aroma compound. wikipedia.org |

| Methyl 2-methylbutyrate | Structural isomer of a related ester | Humulus lupulus (Hops) | Natural product. nih.gov |

Compound Index

Natural Occurrence and Isolation from Biological Sources

Identification in Plant Extracts and Natural Products

While "2-Butenoic acid, 4-methoxy-, methyl ester" has not been explicitly identified in plant extracts, the presence of its saturated analog, "Methyl 4-methoxybutanoate," has been reported in the orchid species Peristeria elata. This finding provides a strong indication that orchids and other related plant families may synthesize structurally similar compounds, including the unsaturated target molecule. The chemical composition of floral scents in orchids is known to be complex and can vary significantly based on factors such as the specific chemotype of the plant, its geographical location, and the time of day the sample is collected. It is plausible that "this compound" exists as a minor or trace component in the volatile bouquet of some orchids and may have been overlooked in previous analyses that focused on more abundant compounds.

The analysis of volatile compounds from various orchid species has revealed a rich diversity of esters, which play crucial roles in attracting pollinators. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly employed to identify these volatile organic compounds (VOCs). The data presented in Table 7.1.1 showcases a selection of esters identified in different orchid species, highlighting the metabolic capacity of this plant family to produce a wide array of such compounds.

Table 7.1.1: Examples of Volatile Esters Identified in Various Orchid Species

| Orchid Species | Volatile Ester Compound |

|---|---|

| Peristeria elata | Methyl 4-methoxybutanoate |

| Phalaenopsis bellina | Methyl salicylate |

| Dendrobium superbum | Methyl cinnamate |

Further research focusing on the minor constituents of orchid floral scents, utilizing highly sensitive analytical techniques, is warranted to confirm the presence of "this compound."

Occurrence as Microbial Metabolites

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites. nih.govresearchgate.netnih.gov These microorganisms are known to produce a wide array of volatile organic compounds (VOCs), including a variety of esters. nih.gov While "this compound" has not been specifically identified as a metabolite of any particular fungal species to date, the known metabolic capabilities of endophytic fungi suggest that its production is plausible.

Genera such as Muscodor and Trichoderma are well-documented producers of volatile esters with antimicrobial and other biological activities. nih.govnih.govmdpi.com The production of secondary metabolites by fungi is highly dependent on the specific fungal strain and the composition of the culture medium. It is conceivable that "this compound" is produced by a less common or yet-to-be-investigated fungal species, or that its production is induced under specific fermentation conditions that have not been extensively studied. The search for novel bioactive compounds from endophytic fungi is an active area of research, and future screening efforts may lead to the identification of this compound from a microbial source.

Methodologies for Extraction, Isolation, and Characterization from Biological Matrices

The extraction and characterization of "this compound" from biological sources would rely on established techniques for the analysis of volatile and semi-volatile organic compounds.

Extraction from Plant Material:

For the extraction of this compound from plant tissues, particularly from flowers where volatile esters are often concentrated, headspace analysis is a primary method.

Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a solid-phase microextraction fiber to the vapor phase above the plant material (e.g., in a sealed vial). The volatile compounds adsorb to the fiber, which is then desorbed in the injection port of a gas chromatograph for analysis. This method is non-destructive and requires minimal sample preparation.

Solvent Extraction: Alternatively, the plant material can be extracted with an organic solvent of appropriate polarity, such as hexane (B92381) or dichloromethane. This would be followed by concentration of the extract and subsequent analysis. This method is suitable for less volatile compounds or for obtaining a larger quantity of the extract for further purification.

Extraction from Fungal Cultures:

To isolate the compound from fungal cultures, the extraction would typically target both the culture broth and the fungal mycelium.

Liquid-Liquid Extraction: The culture filtrate can be extracted with an immiscible organic solvent like ethyl acetate (B1210297) to partition the desired metabolite into the organic phase.

Solid-Phase Extraction (SPE): The culture filtrate can be passed through a solid-phase extraction cartridge containing a sorbent that retains the compound of interest, which can then be eluted with a suitable solvent.

Mycelial Extraction: The fungal mycelium can be separated from the culture broth by filtration and then extracted with a solvent such as methanol (B129727) or acetone (B3395972) to recover intracellularly stored metabolites.

Isolation and Purification:

Following initial extraction, the crude extract would likely be subjected to chromatographic techniques for the isolation and purification of "this compound."

Gas Chromatography (GC): As a volatile compound, GC is a primary tool for both the separation and quantification of the target molecule.

High-Performance Liquid Chromatography (HPLC): For less volatile extracts or for larger-scale purification, HPLC with a suitable stationary and mobile phase could be employed.

Characterization:

The structural elucidation and confirmation of the isolated compound would be achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to determine the precise arrangement of atoms within the molecule, confirming its structure. nih.govmdpi.com

Table 7.3.1: Summary of Methodologies for Extraction, Isolation, and Characterization

| Step | Methodology | Description |

|---|---|---|

| Extraction (Plant) | Headspace SPME | Adsorption of volatile compounds onto a fiber for GC analysis. |

| Solvent Extraction | Use of organic solvents to extract compounds from plant tissue. | |

| Extraction (Fungal) | Liquid-Liquid/Solid-Phase Extraction | Separation of metabolites from the culture broth. |

| Mycelial Extraction | Extraction of intracellular compounds from the fungal biomass. | |

| Isolation | Gas Chromatography (GC) | Separation of volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Purification of compounds from a complex mixture. | |

| Characterization | Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure. |

Environmental Dynamics and Biogeochemical Transformations

Hydrolysis in Aqueous Systems: Kinetic Modeling and Prediction

The presence of an ester functional group makes 2-Butenoic acid, 4-methoxy-, methyl ester susceptible to hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-Butenoic acid, 4-methoxy-) and methanol (B129727). The rate of ester hydrolysis is significantly influenced by pH and temperature.

kobs = kA[H+] + kN + kB[OH-]

Where:

kobs is the observed first-order rate constant.

kA is the second-order rate constant for acid-catalyzed hydrolysis.

kN is the first-order rate constant for neutral hydrolysis.

kB is the second-order rate constant for base-catalyzed (alkaline) hydrolysis.

For most carboxylic acid esters, the neutral hydrolysis rate is generally slow compared to the acid- and base-catalyzed pathways. nih.govactachemscand.org Alkaline hydrolysis is typically the dominant pathway in natural waters (pH 6-9). chemrxiv.org The rate of alkaline hydrolysis is influenced by the electronic and steric properties of the substituents on the ester.

While specific kinetic data for this compound are not available, data for structurally related unsaturated esters, such as acrylates, can provide insights. For instance, the base-catalyzed hydrolysis rate constants for acrylate esters are influenced by the electronic properties of the α,β-unsaturated carbonyl group. nih.gov It is expected that this compound would exhibit similar pH-dependent hydrolysis behavior.

Table 1: Predicted Hydrolysis Behavior of this compound Based on General Ester Reactivity

| pH Condition | Dominant Hydrolysis Pathway | Predicted Relative Rate |

| Acidic (pH < 4) | Acid-Catalyzed | Moderate |

| Neutral (pH ~7) | Neutral/Base-Catalyzed | Slow to Moderate |

| Alkaline (pH > 8) | Base-Catalyzed | Rapid |

This table is a qualitative prediction based on the general principles of ester hydrolysis.

Kinetic models like SPARC (SPARC Performs Automated Reasoning in Chemistry) can be used to estimate hydrolysis rate constants based on molecular structure. epa.govepa.gov Such models take into account various molecular descriptors to predict reactivity, offering a valuable tool in the absence of experimental data.

Biodegradation Pathways and Microbial Interactions

Biodegradation is a primary mechanism for the removal of organic compounds like this compound from the environment. The process is mediated by enzymes produced by microorganisms, which can utilize the compound as a source of carbon and energy.

The initial step in the biodegradation of esters is often enzymatic hydrolysis, catalyzed by esterases, to form the corresponding alcohol and carboxylic acid. nih.govnih.gov In the case of this compound, this would yield 4-methoxy-2-butenoic acid and methanol. Both of these products are generally readily biodegradable.

The presence of a carbon-carbon double bond in the molecule suggests that subsequent degradation could proceed via pathways common for unsaturated organic acids. These pathways often involve the hydration of the double bond, followed by oxidation. The methoxy (B1213986) group may be cleaved by O-demethylation, a process known to be carried out by various bacteria, including acetogens and methanogens. nih.gov

Studies on acrylic acid and its esters, which are structurally similar, have shown that they are readily biodegradable under both aerobic and anaerobic conditions. nih.govinchem.org For example, in a 28-day closed bottle test, the biodegradability of acrylic esters ranged from 57% to 60%. nih.govresearchgate.net The presence of an unsaturated bond can, in some cases, increase the rate of anaerobic biodegradation of esters. researchgate.net

Microbial consortia are often more effective at degrading complex organic molecules than single microbial species. oup.com The complete mineralization of this compound to carbon dioxide and water likely involves the synergistic action of multiple microbial populations.

Table 2: Plausible Microbial Degradation Steps for this compound

| Step | Transformation | Enzyme Class (Putative) | Resulting Products |

| 1 | Ester Hydrolysis | Esterase | 4-methoxy-2-butenoic acid, Methanol |

| 2 | O-Demethylation | O-demethylase | 4-hydroxy-2-butenoic acid, Formaldehyde |

| 3 | Double Bond Saturation | Reductase/Hydratase | Saturated hydroxy acid |

| 4 | Oxidation | Dehydrogenase, Oxidase | Central metabolic intermediates (e.g., acetyl-CoA) |

This table outlines a hypothetical degradation pathway based on known microbial metabolic capabilities for similar functional groups.

Environmental Fate and Transport Considerations in Aqueous Environments

The environmental fate and transport of this compound in aqueous environments are dictated by its physical and chemical properties, as well as its susceptibility to transformation processes.

Volatility: While specific data is unavailable, related compounds like acrylic esters are known to evaporate easily. bamm.net This suggests that volatilization from surface waters to the atmosphere could be a relevant transport pathway.

Sorption: The tendency of a chemical to adsorb to soil and sediment is described by its soil organic carbon-water partitioning coefficient (Koc). Compounds with low Koc values are generally mobile in soil and less likely to adsorb to sediment in aqueous systems. Acrylic acid and its esters have been shown to have medium to very high mobility in soil, indicating low sorption potential. nih.govresearchgate.net It is anticipated that this compound would also exhibit relatively low sorption to organic matter in soil and sediment.

Persistence and Bioaccumulation: The combination of abiotic hydrolysis and rapid biodegradation suggests that this compound is unlikely to persist in the environment. bamm.net Studies on acrylic acid and its esters show a low potential for bioaccumulation, with calculated bioconcentration factors (BCF) being very low. nih.govresearchgate.net This is consistent with the general behavior of relatively small, non-halogenated organic esters that are readily metabolized.

Table 3: Summary of Environmental Fate and Transport Predictions

| Process | Predicted Importance | Rationale |

| Hydrolysis | Significant, especially at alkaline pH | Presence of a hydrolyzable ester group. |

| Aerobic Biodegradation | High | Readily biodegradable functional groups (ester, double bond, methoxy). |

| Anaerobic Biodegradation | Moderate to High | Unsaturated esters can be degraded anaerobically. |

| Sorption to Sediment/Soil | Low | Expected low Koc value based on structural analogs. |

| Volatilization from Water | Moderate | Based on the volatility of similar acrylic esters. |

| Bioaccumulation | Low | Expected to be readily metabolized, leading to a low BCF. |

This table provides a summary of the likely environmental behavior of the target compound based on data from structurally related molecules.

Q & A

Q. Table 1: GC-MS Parameters and Results

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| 2-Butenoic acid methyl ester | 4.62 | 28 |

| 4-Hexenoic acid methyl ester | 5.79 | 43 |

Basic: What synthetic strategies are employed to prepare 4-methoxy-2-butenoic acid methyl ester, and how do reaction conditions influence esterification efficiency?

Methodological Answer:

Synthesis typically involves acid-catalyzed esterification of 4-methoxy-2-butenoic acid with methanol. Key variables include:

- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (PTSA) at 0.5–1 mol% accelerates ester formation.

- Temperature : Reflux (60–80°C) ensures complete conversion, avoiding side reactions like transesterification.

- Solvent-free conditions : Direct methoxy group activation under acidic conditions minimizes byproducts .

For isomers, stereochemical control is achieved via Ziegler-Natta catalysts or selective crystallization. For example, (E)-isomers (CAS 623-43-8) dominate in thermal conditions, while (Z)-isomers form under kinetic control .

Advanced: How do thermal degradation pathways of 4-methoxy-2-butenoic acid methyl ester vary under pyrolysis, and what kinetic models describe its decomposition?

Methodological Answer:

Thermogravimetric-FTIR (TG-FTIR) and pyrolysis-GC/MS (Py-GC/MS) reveal two dominant pathways:

Methoxyl group cleavage : At 200–300°C, demethoxylation produces CO₂ and methyl radicals.

Ester bond scission : Above 300°C, fragmentation yields volatile aldehydes and ketones .

Q. Kinetic Modeling :

Q. Table 2: Pyrolysis Products at Different Heating Rates

| Heating Rate (°C/min) | Major Product | Abundance (%) |

|---|---|---|

| 5 | Methacrylic acid | 92 |

| 10–30 | (Z)-2-Butenoic acid methyl ester | 88 |

Advanced: How does incorporating 4-methoxy-2-butenoic acid methyl ester as a monomer influence the physicochemical properties of biodegradable polymers like PHAs?

Methodological Answer:

In Ralstonia pickettii-derived PHAs, this monomer reduces crystallinity and enhances elasticity:

- Thermal Properties : Differential scanning calorimetry (DSC) shows a 10–15°C decrease in melting point (Tₘ) when blended with PEG-400, improving processability .

- Mechanical Behavior : Universal testing machine (UTM) data indicate 20–25% elongation at break , superior to rigid homopolymers, but tensile strength drops by 30% due to plasticizing effects .

- Structural Analysis : FTIR confirms ester linkages remain intact, while SEM reveals smoother surfaces in copolymer films, critical for biomedical applications .

Advanced: What computational methods are used to predict substituent effects on the redox behavior of 4-methoxy-2-butenoic acid derivatives?

Methodological Answer: